molecular formula C7H10N2O B13158912 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropan-1-amine

1-(3-Methyl-1,2-oxazol-5-yl)cyclopropan-1-amine

Cat. No.: B13158912
M. Wt: 138.17 g/mol
InChI Key: VSBYZBJRGXWUDK-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2-oxazol-5-yl)cyclopropan-1-amine is a compound with the molecular formula C₇H₁₀N₂O It features a cyclopropane ring attached to an amine group and a 3-methyl-1,2-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropan-1-amine typically involves the cyclopropanation of an appropriate oxazole derivative. One common method includes the reaction of 3-methyl-1,2-oxazole with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1,2-oxazol-5-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

1-(3-Methyl-1,2-oxazol-5-yl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropane ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
  • 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-methanol

Uniqueness

1-(3-Methyl-1,2-oxazol-5-yl)cyclopropan-1-amine is unique due to the presence of both an amine group and a cyclopropane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-(3-methyl-1,2-oxazol-5-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H10N2O/c1-5-4-6(10-9-5)7(8)2-3-7/h4H,2-3,8H2,1H3

InChI Key

VSBYZBJRGXWUDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2(CC2)N

Origin of Product

United States

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